molecular formula C9H19Cl2N3O B8214646 decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride

decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride

Cat. No.: B8214646
M. Wt: 256.17 g/mol
InChI Key: BXMJDLAAYGGOCU-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O It is a derivative of pyrazino diazocin, characterized by its unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

    Decahydro-1H-piperazino[1,2-a][1,4]diazocine-4,9-dione: This compound shares a similar ring structure but differs in its functional groups and overall reactivity.

    Other Pyrazino Diazocin Derivatives: Various derivatives with different substituents on the ring structure.

Uniqueness: Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride is unique due to its specific ring structure and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its distinct chemical properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,6,7,8,9,10,11,11a-decahydropyrazino[1,2-a][1,4]diazocin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-11-6-8-5-10-3-1-2-4-12(8)9;;/h8,10-11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMJDLAAYGGOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(CNC1)CNCC2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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